molecular formula C19H23ClN4O4S B2424581 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride CAS No. 1185150-89-3

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2424581
CAS No.: 1185150-89-3
M. Wt: 438.93
InChI Key: AILIQTBWIUCZEQ-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H23ClN4O4S and its molecular weight is 438.93. The purity is usually 95%.
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Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride is a synthetic compound that exhibits significant biological activity. This compound is characterized by its complex molecular structure, which includes a benzo[d]thiazole core known for its diverse pharmacological properties. The incorporation of a morpholinopropyl group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

  • Molecular Formula: C23H25ClN4O3S2
  • Molecular Weight: 505.05 g/mol
  • CAS Number: 1216933-53-7

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The benzo[d]thiazole moiety is known for its role in anticancer and antimicrobial activities, while the morpholinopropyl group may enhance pharmacokinetic profiles.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds demonstrate high potential to inhibit the proliferation of cancer cells in vitro.

Case Study:
In a study involving various human lung cancer cell lines (A549, HCC827, and NCI-H358), compounds similar to the target compound displayed IC50 values indicating effective cytotoxicity against these cancer cells. For example:

  • Compound A: IC50 = 2.12 ± 0.21 μM on A549 cells.
  • Compound B: IC50 = 5.13 ± 0.97 μM on HCC827 cells.

These findings suggest that the target compound may also possess comparable antitumor efficacy.

Antimicrobial Activity

In addition to antitumor effects, compounds containing the benzo[d]thiazole structure have been reported to exhibit antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development.

Structure-Activity Relationship (SAR)

The structural components of this compound play crucial roles in its biological activity:

ComponentRole in Activity
Benzo[d]thiazole moietyAnticancer and antimicrobial properties
Morpholinopropyl groupEnhances solubility and bioavailability
Methoxy groupMay improve binding affinity to biological targets

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightNotable Properties
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(4-piperidinobutyl)benzamide510.06 g/molAnticancer activity
N-(4-methoxybenzothiazol-2-yl)-N-(3-pyridinopropyl)benzamide487.00 g/molAntimicrobial properties
N-(5-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide490.05 g/molEnzyme inhibition

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S.ClH/c1-25-14-3-4-17-15(13-14)21-19(28-17)23(18(24)16-5-6-20-27-16)8-2-7-22-9-11-26-12-10-22;/h3-6,13H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILIQTBWIUCZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=NO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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